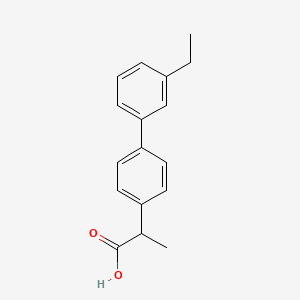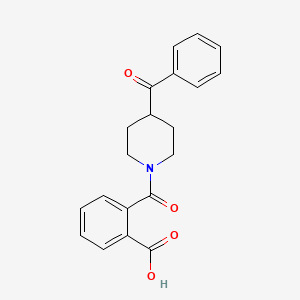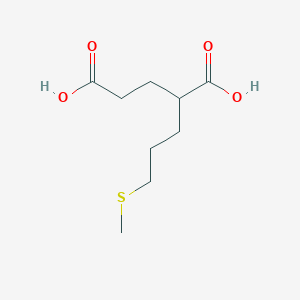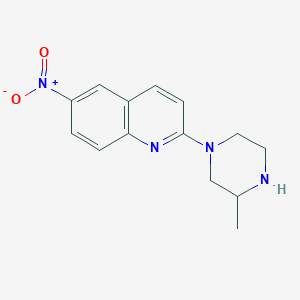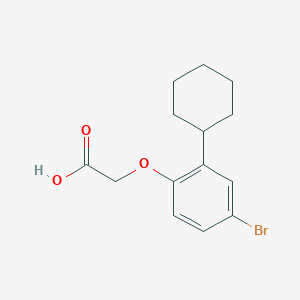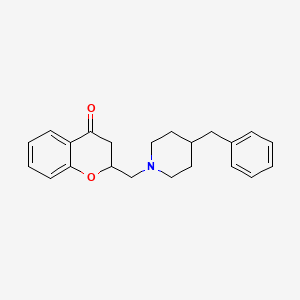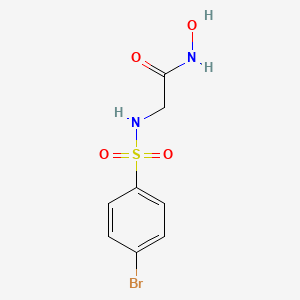
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a hydroxyphenyl group, making it a potential candidate for various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol typically involves the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol. This reaction is carried out under reflux conditions for 24 hours, resulting in the formation of the desired compound . The reaction can be represented as follows:
2-aminothiazole+4-hydroxybenzaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenol derivatives.
Applications De Recherche Scientifique
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyphenyl group and a thiazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H12N2O2S |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12N2O2S/c18-11-7-5-10(6-8-11)13-9-20-15(17-13)16-12-3-1-2-4-14(12)19/h1-9,18-19H,(H,16,17) |
Clé InChI |
HXSHJTRADFDFMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



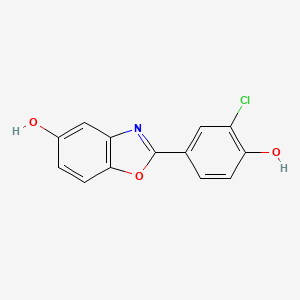



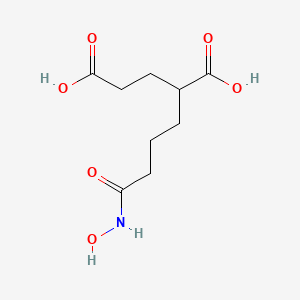
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
